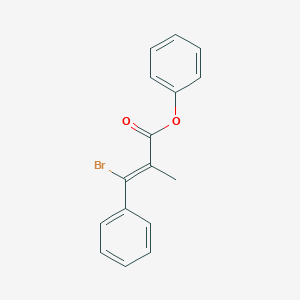
Phenyl 3-bromo-2-methyl-3-phenylacrylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Phenyl 3-bromo-2-methyl-3-phenylacrylate is an organic compound with the molecular formula C11H11BrO2 It is a derivative of acrylate, characterized by the presence of a bromine atom and phenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Phenyl 3-bromo-2-methyl-3-phenylacrylate typically involves the bromination of methyl 3-phenylacrylate. One common method is the addition of bromine to the double bond of methyl 3-phenylacrylate under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions .
Industrial Production Methods: Industrial production of this compound may involve large-scale bromination processes, utilizing continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to maximize the efficiency and minimize the formation of by-products .
Chemical Reactions Analysis
Types of Reactions: Phenyl 3-bromo-2-methyl-3-phenylacrylate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include sodium azide, thiols, and amines. These reactions are typically carried out in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Oxidation Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide can be used to oxidize the compound.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield amine derivatives, while oxidation reactions can produce carboxylic acids or ketones .
Scientific Research Applications
Phenyl 3-bromo-2-methyl-3-phenylacrylate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions.
Industry: The compound is used in the production of polymers and other advanced materials.
Mechanism of Action
The mechanism of action of Phenyl 3-bromo-2-methyl-3-phenylacrylate involves its interaction with specific molecular targets. The bromine atom in the compound can participate in electrophilic substitution reactions, making it a valuable intermediate in organic synthesis. The phenyl groups enhance the compound’s stability and reactivity, allowing it to interact with various biological and chemical systems .
Comparison with Similar Compounds
Methyl 2-bromo-3-phenylacrylate: Similar in structure but lacks the methyl group at the 2-position.
Phenacyl Bromide: Another brominated compound used in organic synthesis, but with different reactivity and applications.
Uniqueness: Phenyl 3-bromo-2-methyl-3-phenylacrylate is unique due to its specific substitution pattern, which imparts distinct chemical properties and reactivity. The presence of both bromine and phenyl groups makes it a versatile intermediate in various synthetic pathways .
Properties
Molecular Formula |
C16H13BrO2 |
|---|---|
Molecular Weight |
317.18 g/mol |
IUPAC Name |
phenyl (Z)-3-bromo-2-methyl-3-phenylprop-2-enoate |
InChI |
InChI=1S/C16H13BrO2/c1-12(15(17)13-8-4-2-5-9-13)16(18)19-14-10-6-3-7-11-14/h2-11H,1H3/b15-12- |
InChI Key |
MSXIDSPFRKJUQX-QINSGFPZSA-N |
Isomeric SMILES |
C/C(=C(\C1=CC=CC=C1)/Br)/C(=O)OC2=CC=CC=C2 |
Canonical SMILES |
CC(=C(C1=CC=CC=C1)Br)C(=O)OC2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















